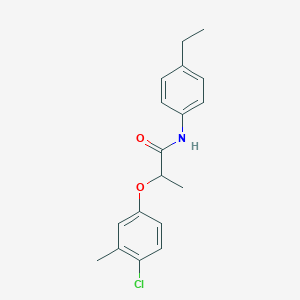
2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)propanamide, also known as clofencet or N-ethyl-2-(4-chloro-3-methylphenoxy)propanamide, is a chemical compound with the molecular formula C18H20ClNO2. It is a white crystalline powder that is commonly used in scientific research applications due to its unique properties.
Mechanism of Action
Clofencet binds to the GPR35 receptor and activates it, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes such as inflammation and pain.
Biochemical and Physiological Effects
Clofencet has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to regulate glucose homeostasis and insulin secretion, making it a potential target for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
Clofencet is a useful tool for studying the function of GPR35 in various physiological processes. It is highly selective for GPR35 and does not activate other related receptors. However, its use in animal models may be limited by its low solubility and poor bioavailability.
Future Directions
There are several potential future directions for research involving 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)propanamide. One area of interest is the development of more potent and selective GPR35 agonists for the treatment of various diseases. Another potential direction is the study of the role of GPR35 in cancer and the development of GPR35-targeted therapies for cancer treatment. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)propanamide involves the reaction between 4-chloro-3-methylphenol and 4-ethylphenyl magnesium bromide in the presence of copper(II) chloride. The resulting product is then treated with ethyl chloroformate to form this compound.
Scientific Research Applications
Clofencet is widely used in scientific research as a tool to study the function of certain receptors in the body. It has been shown to selectively activate the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes such as inflammation, pain, and cancer. Clofencet has also been used to study the role of GPR35 in the regulation of glucose homeostasis and insulin secretion.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-4-14-5-7-15(8-6-14)20-18(21)13(3)22-16-9-10-17(19)12(2)11-16/h5-11,13H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGYNVKKYMOKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5405373.png)

![2-(dimethylamino)-9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5405384.png)

![N-{4-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-4-oxobutyl}acetamide](/img/structure/B5405401.png)
![7-(2,5-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5405408.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5405414.png)
![7-bromo-2-(3-ethoxy-4-hydroxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5405424.png)
![N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5405425.png)
![1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5405426.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405438.png)
![4-[(dimethylamino)methyl]-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5405447.png)
![(3R*,3aR*,7aR*)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5405455.png)
